molecular formula C15H16F3N5O B12229242 3-(3-{[(6-Methylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-6-(trifluoromethyl)pyridazine

3-(3-{[(6-Methylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-6-(trifluoromethyl)pyridazine

Cat. No.: B12229242
M. Wt: 339.32 g/mol
InChI Key: IFOYQRBLIQSECN-UHFFFAOYSA-N
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Description

3-(3-{[(6-Methylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-6-(trifluoromethyl)pyridazine is a complex organic compound that features a pyridazine ring substituted with a trifluoromethyl group and a pyrrolidine ring linked through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-{[(6-Methylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-6-(trifluoromethyl)pyridazine typically involves multiple steps, starting with the preparation of the pyridazine and pyrrolidine precursors. The pyridazine ring can be synthesized through the reaction of hydrazine with 1,4-dicarbonyl compounds, followed by functionalization at various positions . The pyrrolidine ring is often constructed from cyclic or acyclic precursors, with functionalization occurring at preformed rings .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(3-{[(6-Methylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-6-(trifluoromethyl)pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

3-(3-{[(6-Methylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-6-(trifluoromethyl)pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-{[(6-Methylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-6-(trifluoromethyl)pyridazine involves its interaction with specific molecular targets and pathways. The pyridazine ring is known for its ability to engage in hydrogen bonding and π-π stacking interactions, which can be crucial for binding to biological targets . The trifluoromethyl group enhances the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(3-{[(6-Methylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-6-(trifluoromethyl)pyridazine apart is the combination of the pyridazine and pyrrolidine rings with a trifluoromethyl group. This unique structure imparts distinct physicochemical properties, such as enhanced stability and lipophilicity, which can be advantageous in drug development.

Properties

Molecular Formula

C15H16F3N5O

Molecular Weight

339.32 g/mol

IUPAC Name

3-methyl-6-[[1-[6-(trifluoromethyl)pyridazin-3-yl]pyrrolidin-3-yl]methoxy]pyridazine

InChI

InChI=1S/C15H16F3N5O/c1-10-2-5-14(22-19-10)24-9-11-6-7-23(8-11)13-4-3-12(20-21-13)15(16,17)18/h2-5,11H,6-9H2,1H3

InChI Key

IFOYQRBLIQSECN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C=C1)OCC2CCN(C2)C3=NN=C(C=C3)C(F)(F)F

Origin of Product

United States

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